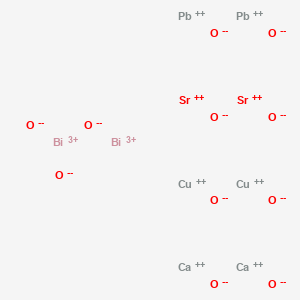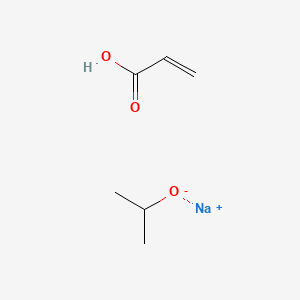
Bismuth lead strontium calcium copper oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth lead strontium calcium copper oxide is a high-temperature superconductor known for its complex crystal structure and ability to exhibit superconductivity above liquid nitrogen temperatures . This compound, often referred to by its chemical formula Bi({1.6})Pb({0.4})Sr({1.6})Ca({2.0})Cu({2.8})O({9.2+x}), was discovered in 1988 and has since been a subject of extensive research due to its unique properties .
Méthodes De Préparation
The preparation of bismuth lead strontium calcium copper oxide involves several synthetic routes. One common method is the solid-state reaction, where precursor powders of bismuth, lead, strontium, calcium, and copper oxides are mixed in stoichiometric ratios and subjected to high temperatures in an oxygen-free atmosphere . The mixture is then mechanically alloyed and heated according to a specific temperature profile, which includes ramp-up, dwell, and ramp-down stages. During the dwell stage, the atmosphere is switched to an oxygen-inclusive environment to oxidize the alloy and form the superconducting oxide . This process can also involve sintering to enhance the material’s properties.
Analyse Des Réactions Chimiques
Bismuth lead strontium calcium copper oxide undergoes various chemical reactions, primarily involving oxidation and reduction. The compound’s superconducting properties are highly dependent on its oxygen content, which can be adjusted through controlled oxidation processes . Common reagents used in these reactions include oxygen and various metal nitrates. The major products formed from these reactions are different phases of the compound, such as Bi-2201, Bi-2212, and Bi-2223, each with distinct superconducting transition temperatures .
Applications De Recherche Scientifique
Bismuth lead strontium calcium copper oxide has numerous scientific research applications. In the field of energy, it is used in the development of high-temperature superconducting wires and tapes for electrical power transmission and electromagnets . In medicine, it is employed in the creation of superconducting magnetic circuits for medical devices and monitoring instruments . Additionally, this compound has been explored for hydrogen storage applications, where its porous structure can efficiently store hydrogen gas .
Mécanisme D'action
The superconducting properties of bismuth lead strontium calcium copper oxide are attributed to its layered crystal structure, which facilitates the movement of Cooper pairs of electrons without resistance . . This interaction is crucial for the compound’s ability to exhibit superconductivity at high temperatures.
Comparaison Avec Des Composés Similaires
Bismuth lead strontium calcium copper oxide is part of a broader family of high-temperature superconductors, including thallium barium calcium copper oxide (TBCCO) and mercury barium calcium copper oxide (HBCCO) . These compounds share similar layered structures and superconducting properties but differ in their critical temperatures and ease of synthesis. For example, TBCCO and HBCCO have different optimal doping levels and structural stability, making this compound unique in its balance of high critical temperature and practical applicability .
Conclusion
This compound is a remarkable compound with significant contributions to the field of high-temperature superconductivity. Its unique properties and diverse applications make it a valuable material for scientific research and industrial use. As research continues, the potential for new and innovative applications of this compound remains promising.
Propriétés
IUPAC Name |
dibismuth;dicalcium;dicopper;distrontium;lead(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.2Ca.2Cu.11O.2Pb.2Sr/q2*+3;4*+2;11*-2;4*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDXBKFTJIBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Pb+2].[Pb+2].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Ca2Cu2O11Pb2Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.39e+03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116739-98-1 |
Source


|
| Record name | Bismuth lead strontium calcium copperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








